5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the furan-2-yl and 4-methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions.
Methanesulfonylation: The methanesulfonyl group is typically introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and methoxyphenyl group.
Reduction: Reduction reactions can target the pyrimidine core and the methanesulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrimidine core can yield dihydropyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- **5-{[(THIOPHEN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- **5-{[(PYRIDIN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring, methoxyphenyl group, and methanesulfonyl group distinguishes it from similar compounds and contributes to its unique properties.
Properties
Molecular Formula |
C26H26N4O5S |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O5S/c1-18-7-4-5-9-22(18)28-25(31)24-23(15-27-26(29-24)36(3,32)33)30(17-21-8-6-14-35-21)16-19-10-12-20(34-2)13-11-19/h4-15H,16-17H2,1-3H3,(H,28,31) |
InChI Key |
QCBCVWPGJIJHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)OC)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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